molecular formula C18H36O3 B12740724 1,3-Butylene glycol 3-monomyristate CAS No. 89457-56-7

1,3-Butylene glycol 3-monomyristate

Cat. No.: B12740724
CAS No.: 89457-56-7
M. Wt: 300.5 g/mol
InChI Key: VNQKGXOJGLHJEI-UHFFFAOYSA-N
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Description

1,3-Butylene glycol 3-monomyristate is an organic compound with the molecular formula C18H36O3 It is a derivative of 1,3-butylene glycol, where one of the hydroxyl groups is esterified with myristic acid (tetradecanoic acid)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butylene glycol 3-monomyristate can be synthesized through the esterification of 1,3-butylene glycol with myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of a catalyst. The water produced during the reaction is continuously removed, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Butylene glycol 3-monomyristate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,3-butylene glycol and myristic acid.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 1,3-butylene glycol and myristic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1,3-Butylene glycol 3-monomyristate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other compounds, including polymers and surfactants.

    Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 1,3-butylene glycol 3-monomyristate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 1,3-butylene glycol and myristic acid. These products can then participate in various metabolic pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butylene glycol: A diol with two hydroxyl groups, used in various industrial applications.

    Glycerol monomyristate: An ester of glycerol and myristic acid, known for its antimicrobial properties.

    1,4-Butylene glycol: Another diol with similar applications but different chemical properties.

Uniqueness

1,3-Butylene glycol 3-monomyristate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of 1,3-butylene glycol and myristic acid provides a balance of hydrophilic and lipophilic characteristics, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

89457-56-7

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

4-hydroxybutan-2-yl tetradecanoate

InChI

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(20)21-17(2)15-16-19/h17,19H,3-16H2,1-2H3

InChI Key

VNQKGXOJGLHJEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)CCO

Origin of Product

United States

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